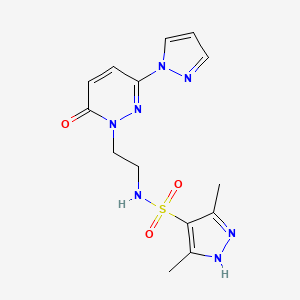
3,5-dimethyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dimethyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H17N7O3S and its molecular weight is 363.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Evaluation
Research has demonstrated the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to identify substances with significant antibacterial activities. For instance, a study by Azab, Youssef, and El‐Bordany (2013) explored the creation of pyran, pyridine, and pyridazine derivatives, among others, revealing eight compounds with high antibacterial activities (M. E. Azab, M. Youssef, & E. A. El‐Bordany, 2013).
Antimicrobial and Antioxidant Activities
Further investigations into the antimicrobial and antioxidant properties of pyrazole-based sulfonamide derivatives were conducted. Badgujar, More, and Meshram (2017) synthesized a series of sulfonamides, demonstrating significant antimicrobial and antioxidant activities among the compounds studied (Jagdish R. Badgujar, D. More, & J. Meshram, 2017).
Inhibition of Human Carbonic Anhydrases
The role of sulfonamide derivatives in inhibiting human carbonic anhydrases has been a focus, given their involvement in various biochemical processes. The development of such inhibitors is crucial for understanding and potentially treating conditions associated with enzyme dysfunction. A study elaborated on the synthesis and characterization of new sulfonamide derivatives, highlighting their potential for specific biological activities (L. A. Komshina et al., 2020).
Antimicrobial and Anti-inflammatory Applications
Research into novel pyridazinones, pyrazoles, and their derivatives has shown promising antimicrobial and anti-inflammatory properties. For example, the synthesis of new compounds and their subsequent evaluation against bacterial and fungal strains have revealed moderate to significant activities, offering insights into potential therapeutic applications (Ghani Essam Abdel, 1991).
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O3S/c1-10-14(11(2)18-17-10)25(23,24)16-7-9-21-13(22)5-4-12(19-21)20-8-3-6-15-20/h3-6,8,16H,7,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMYDROJZXVBCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B2490391.png)
![(3-chlorobenzo[g]benzo[b]thiophen-2-yl)-N-(4-(trifluoromethylthio)phenyl)formamide](/img/structure/B2490392.png)
![2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B2490393.png)
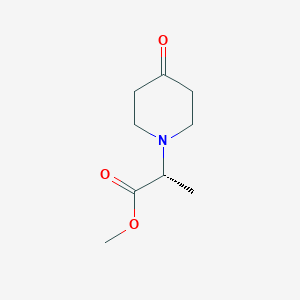
![3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}ethyl)benzamide](/img/structure/B2490398.png)
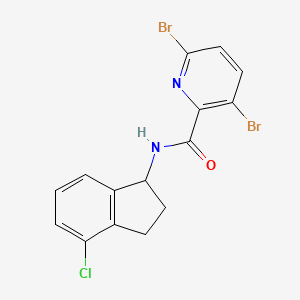
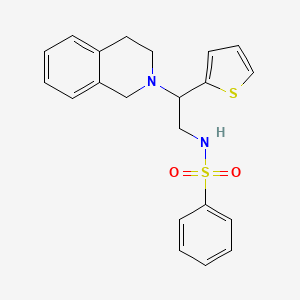

![N-[(adamantan-1-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B2490403.png)

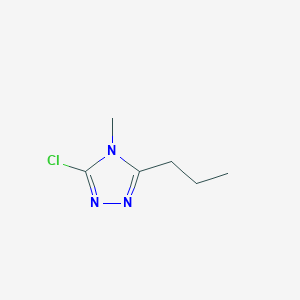
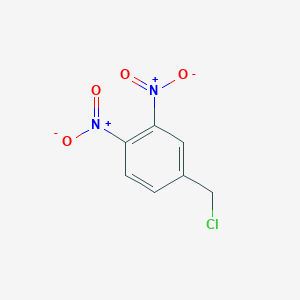

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2490412.png)
